![molecular formula C24H28N4O6S B2581747 N-[5-(2,4-二甲氧苯基)-1,3,4-恶二唑-2-基]-4-(3,5-二甲基哌啶-1-基)磺酰基苯甲酰胺 CAS No. 533870-31-4](/img/structure/B2581747.png)
N-[5-(2,4-二甲氧苯基)-1,3,4-恶二唑-2-基]-4-(3,5-二甲基哌啶-1-基)磺酰基苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound is a complex organic molecule with several functional groups. It contains a 1,3,4-oxadiazole ring, which is a heterocyclic compound. The 1,3,4-oxadiazole ring is attached to a 2,4-dimethoxyphenyl group and a 3,5-dimethylpiperidin-1-yl group. The compound also contains a sulfonylbenzamide group .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups and a heterocyclic ring. The 1,3,4-oxadiazole ring is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom .Chemical Reactions Analysis
The chemical reactions of this compound would depend on the conditions and the reagents used. The presence of multiple functional groups means that it could participate in a variety of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the 1,3,4-oxadiazole ring could potentially influence its electronic properties .科学研究应用
抗癌和抗菌应用
抗癌活性
磺酰胺衍生物,特别是携带3,4-二甲氧苯基等生物活性基团的磺酰胺衍生物,已被探索其抗癌特性。这些化合物已显示出对各种癌细胞系的体外活性,包括人肝癌、人宫颈癌和人结肠癌。发现一些衍生物比达沙替尼等标准药物更有效地抑制血管内皮生长因子受体2 (VEGFR-2),血管内皮生长因子受体2是癌症治疗中的关键靶点(Ghorab 等,2016).
抗菌活性
1,3,4-恶二唑化合物的N-曼尼希碱基对革兰氏阳性菌和革兰氏阴性菌均表现出广谱抗菌活性,并具有抗真菌特性。这表明它们有可能成为开发新的抗菌剂的先导(Al-Wahaibi 等,2021).
酶抑制
具有1,3,4-恶二唑核心的化合物已被研究其抑制丁酰胆碱酯酶 (BChE) 等酶的能力,展示了它们在针对神经退行性疾病和癌症的研究中的相关性。分子对接研究突出了与关键氨基酸残基的相互作用,表明这些化合物可以稳定配体在酶活性位点内的结合(Khalid 等,2016).
抗氧化和抗炎作用
具有1,3,4-恶二唑和吡唑基团的砜衍生物已在计算和药理学上评估了它们的抗氧化、镇痛和抗炎潜力。这些研究为开发针对炎症和氧化应激相关疾病的新治疗剂奠定了基础(Faheem,2018).
作用机制
安全和危害
未来方向
属性
IUPAC Name |
N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O6S/c1-15-11-16(2)14-28(13-15)35(30,31)19-8-5-17(6-9-19)22(29)25-24-27-26-23(34-24)20-10-7-18(32-3)12-21(20)33-4/h5-10,12,15-16H,11,13-14H2,1-4H3,(H,25,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LATMPCVMUBNZRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=C(C=C(C=C4)OC)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。